4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid
Description
4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid is a heterocyclic compound featuring a fused pyrimidine-benzimidazole core with a methyl substituent at the 4-position and a carboxylic acid group at the 3-position. Its methyl group distinguishes it from analogs with bulkier or electron-withdrawing substituents, influencing its physicochemical and biological properties.
Properties
IUPAC Name |
4-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c1-7-8(11(16)17)6-13-12-14-9-4-2-3-5-10(9)15(7)12/h2-6H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUWGRXKFQCJJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC3=CC=CC=C3N12)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408309 | |
| Record name | 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685107-38-4 | |
| Record name | 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid typically involves the condensation of 2-aminobenzimidazole with appropriate carboxylic acid derivatives. One common method includes heating the reactants under reflux in pyridine, which facilitates the formation of the pyrimidobenzimidazole scaffold . Another efficient approach involves the use of enamino ketones as building blocks, which are reacted in the presence of triethylamine in 1,4-dioxane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the carboxylic acid group can be replaced by other functional groups using appropriate nucleophiles.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents and conditions used in these reactions include pyridine, triethylamine, and various solvents like 1,4-dioxane. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit viral replication by interfering with viral enzymes or enhance anticancer activity by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The methyl group at the 4-position differentiates this compound from analogs with ethyl, hydroxyl, or aromatic substituents. Key comparisons include:
Key Observations :
- Carboxylic acid functionality allows salt formation, increasing aqueous solubility relative to ester analogs (e.g., ethyl esters in ).
Pharmacological Activity
While direct data on this compound is scarce, comparisons with structurally related compounds suggest trends:
Biological Activity
4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the benzimidazole family, which is known for a wide range of pharmacological effects including antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by case studies and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This molecular formula indicates the presence of a methyl group at the 4-position of the pyrimido ring, which may influence its biological activity through steric effects.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways, leading to altered cellular functions.
- Receptor Interaction : It may act on certain receptors, modulating signaling pathways that are crucial for cell survival and proliferation.
- Antimicrobial Activity : Like other benzimidazole derivatives, it may disrupt microbial cell wall synthesis or function.
Antimicrobial Activity
Research indicates that derivatives of benzimidazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains.
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | E. coli | 6.25 |
| This compound | S. aureus | 12.5 |
These results suggest that the compound has potent antibacterial properties comparable to established antibiotics .
Antiviral Activity
The antiviral potential of this compound has been explored in various studies. Benzimidazole derivatives have shown efficacy against viral infections by inhibiting viral replication and entry into host cells. The specific mechanisms often involve interference with viral proteins essential for replication .
Antitumor Activity
Preliminary studies have indicated that this compound exhibits cytotoxic effects on several cancer cell lines. The compound has been reported to induce apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : It can halt the progression of cancer cells through the cell cycle.
- Apoptosis Induction : The compound promotes programmed cell death in malignant cells.
Study on Antimicrobial Efficacy
A study conducted by Al-Blewi et al. evaluated the antimicrobial activity of several benzimidazole derivatives, including this compound. The results indicated significant inhibition of growth against multiple pathogenic bacteria with MIC values as low as 6.25 μg/mL .
Research on Antitumor Effects
In another investigation focused on antitumor properties, researchers found that this compound demonstrated substantial cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The study highlighted its potential as a lead compound for developing new anticancer therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
